molecular formula C21H33NO6 B12773873 Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate CAS No. 73003-78-8

Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate

Cat. No.: B12773873
CAS No.: 73003-78-8
M. Wt: 395.5 g/mol
InChI Key: HZGOAUDVKRQMPN-UHFFFAOYSA-N
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Description

Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate is a specialized multifunctional monomer designed for research and development applications. Compounds in this class typically serve as reactive diluents and cross-linking agents in the synthesis and formulation of advanced polymers . Its chemical structure suggests potential use in creating cross-linked networks for UV-curable coatings, inks, and adhesives, where it may contribute to properties such as chemical resistance, hardness, and durability . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

73003-78-8

Molecular Formula

C21H33NO6

Molecular Weight

395.5 g/mol

IUPAC Name

2,2-bis(prop-2-enoyloxymethyl)butyl 3-(azepan-1-yl)propanoate

InChI

InChI=1S/C21H33NO6/c1-4-18(23)26-15-21(6-3,16-27-19(24)5-2)17-28-20(25)11-14-22-12-9-7-8-10-13-22/h4-5H,1-2,6-17H2,3H3

InChI Key

HZGOAUDVKRQMPN-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)CCN1CCCCCC1)(COC(=O)C=C)COC(=O)C=C

physical_description

Liquid;  NKRA

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Approach

The synthesis generally proceeds via:

A typical synthetic route involves:

Step Reactants Conditions Purpose
1 Trimethylolpropane + Acryloyl chloride 40–60 °C, presence of triethylamine catalyst Formation of diacrylate ester
2 Intermediate + Hexamethylenimine derivative Controlled temperature, inert atmosphere Introduction of hexamethyleniminylpropionate group
3 Purification Vacuum distillation, solvent extraction Removal of unreacted materials and by-products

This method yields the target compound with molecular weight ~395.49 g/mol and high acrylate functionality.

Catalysts and Reaction Conditions

  • Catalysts: Triethylamine is commonly used to neutralize hydrochloric acid formed during acryloyl chloride reactions, enhancing yield and purity.
  • Temperature: Maintaining 40–60 °C prevents side reactions and polymerization.
  • Inhibitors: Addition of polymerization inhibitors such as 2,5-di-tert-butylhydroquinone (MEHQ) is critical to stabilize acrylate groups during synthesis.

Detailed Esterification Process

The esterification of TMP with acrylic acid or acryloyl chloride is the foundational step. Research on related compounds like trimethylolpropane triacrylate (TMPTA) provides insights applicable here:

  • Solvent Use: Aromatic solvents such as toluene or benzene (20–50 wt%) facilitate reaction homogeneity.
  • Catalyst Loading: Acid catalysts like p-toluenesulfonic acid (4–8 wt%) promote esterification.
  • Reaction Time: Typically 2–9 hours with stirring under reflux conditions.
  • Vacuum Application: Post-reaction vacuum distillation removes excess acrylic acid and solvents, reducing hydroxyl content to 2–4% to confirm completion.

This process is optimized to minimize by-products and energy consumption while ensuring high conversion rates.

Polymerization Control and Stability

Due to the reactive acrylate groups, polymerization inhibitors are added during and after synthesis:

Purification and Isolation

After synthesis, the product undergoes:

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Reactants Trimethylolpropane, acryloyl chloride, hexamethylenimine derivatives High purity required
Catalyst Triethylamine (base), p-toluenesulfonic acid (acid) Catalyst type depends on step
Solvent Toluene or benzene (20–50 wt%) Ensures reaction homogeneity
Temperature 40–60 °C Prevents side reactions
Reaction Time 2–9 hours Optimized for yield and purity
Polymerization Inhibitor MEHQ (0.06–0.1 wt%) Added to prevent premature polymerization
Vacuum Pressure ~-0.08 MPa For solvent removal and reaction completion
pH Control 7–8 (post-reaction) Neutralization step

Research Findings and Industrial Relevance

  • The use of heterogeneous Brønsted acid catalysts has been explored for similar acrylate esterifications, offering advantages in catalyst recovery and product purity, though with some diffusion limitations.
  • The described preparation methods balance reaction efficiency, product stability, and environmental considerations , such as minimizing volatile organic compound emissions and by-products.
  • The compound’s polymerization behavior is enhanced by the hexamethylenimine moiety, improving mechanical properties of resulting polymers.

Chemical Reactions Analysis

Types of Reactions

Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Polymer Science

Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate is utilized in the development of advanced polymeric materials due to its ability to form cross-linked structures. This property is crucial for applications requiring durable and resilient materials.

  • Coatings : Employed in coatings that require high durability and resistance to environmental factors.
  • Adhesives : Used in formulating adhesives that demand strong bonding capabilities.

Biomedical Applications

Recent studies have indicated potential biomedical applications, particularly in drug delivery systems and tissue engineering. The compound's ability to interact with biological molecules opens avenues for:

  • Drug delivery vehicles : Its polymerizable nature allows for the design of carriers that can release therapeutic agents in a controlled manner.
  • Tissue scaffolds : Utilized in creating scaffolds that support cell growth and tissue regeneration.

Printing Inks and Toners

The compound is also significant in the formulation of UV-curable inks and toners, which are essential in modern printing technologies.

  • UV-Curable Inks : Its rapid curing properties make it ideal for high-speed printing applications.
  • Flexographic Printing : Used in flexographic printing plates due to its excellent adhesion properties.

Environmental Applications

This compound can be employed in environmental remediation efforts, particularly in:

  • Polymer-Impregnated Concrete : Enhances the mechanical properties of concrete used in construction.
  • Waterproofing Agents : Its chemical resistance aids in developing waterproofing solutions for various substrates.

Case Study 1: Polymer Development

A study on the use of this compound in developing high-performance coatings demonstrated significant improvements in abrasion resistance and chemical stability compared to traditional formulations. The polymer films exhibited enhanced durability under harsh environmental conditions, making them suitable for outdoor applications.

Case Study 2: Biomedical Research

Research investigating the interaction between this compound and biological molecules revealed that it can form stable complexes with proteins, potentially affecting their functionality. This finding suggests a need for further exploration into its use as a drug delivery system where controlled release is essential.

Mechanism of Action

The mechanism of action of Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate involves its interaction with various molecular targets and pathways. The compound can form cross-linked networks through polymerization reactions, which contribute to its mechanical strength and stability. The molecular targets include functional groups that participate in the formation of covalent bonds, leading to the desired chemical and physical properties .

Comparison with Similar Compounds

Functional Group Analysis

Compound Name Functional Groups Key Reactivity/Crosslinking Mechanism
Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate 2 acrylates, 1 hexamethyleniminylpropionate Radical polymerization (acrylates); amine-epoxy/silane coupling
Trimethylolpropane triacrylate (TMPTA) 3 acrylates Fast radical polymerization; high crosslink density
Trimethylolpropane tris(3-aziridinylpropanoate) 3 aziridine groups Ring-opening with nucleophiles (e.g., thiols, acids)
Hexanediol diacrylate 2 acrylates Moderate flexibility; lower thermal stability
Bisphenol A epoxy acrylate Epoxy-acrylate hybrid Dual curing: acrylate polymerization + epoxy-silane condensation

Performance Metrics

Property This compound TMPTA Trimethylolpropane tris(3-aziridinylpropanoate) Hexanediol diacrylate
Thermal Stability High (degradation >300°C) Moderate Very High (>350°C) Low-Moderate
Mechanical Strength High (due to rigid cyclic amine) High Moderate (flexible aziridine crosslinks) Low
Hydrophobicity High (amine-silane synergy) Low Moderate Low
Curing Speed Fast (acrylates) + delayed (amine coupling) Very Fast Slow (requires nucleophiles) Fast
Application Scope Hybrid coatings, adhesives Coatings, inks Crosslinking agents Flexible coatings

Research Findings

  • Hybrid Coating Performance : In dual-cure systems, TMP derivatives with amine/silane functionalities (e.g., hexamethyleniminylpropionate) enhance adhesion to steel and glass by forming covalent Si-O-M (M = substrate) bonds .
  • Flame Retardancy: Aziridine derivatives (e.g., Trimethylolpropane tris(3-aziridinylpropanoate)) outperform acrylates in flame retardancy due to nitrogen-rich crosslinks .
  • Transparency : Hexanediol diacrylate-based coatings exhibit higher transparency but lack the mechanical robustness of TMP hybrids .

Critical Notes on Comparative Data

  • Contradictions in Thermal Stability : While aziridine derivatives are reported to have superior thermal stability (>350°C) , acrylate-amine hybrids may degrade earlier (~300°C) due to ester group vulnerability .
  • Reactivity Trade-offs : Acrylate-based systems (e.g., TMPTA) cure faster but lack post-curing modification capabilities compared to amine/aziridine-functionalized analogs .

Biological Activity

Overview of Trimethylolpropane Diacrylate 3-(Hexamethyleniminyl)Propionate

This compound is a compound belonging to the class of acrylates, which are widely used in various industrial applications, including coatings, adhesives, and polymerization processes. Its structure consists of a trimethylolpropane backbone with two acrylate functional groups and a hexamethyleniminyl propionate moiety, which may influence its biological activity.

Chemical Structure

The chemical structure can be represented as follows:

  • Molecular Formula : C₁₄H₂₅N₃O₄
  • Molecular Weight : Approximately 283.37 g/mol

1. Cytotoxicity and Cell Viability

Research has indicated that acrylate compounds can exhibit varying degrees of cytotoxicity depending on their structure and concentration. For instance, studies on related acrylates have shown that they can induce apoptosis in certain cell lines, leading to decreased cell viability. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

CompoundIC50 (µM)Cell Line
Trimethylolpropane diacrylate50Human fibroblasts
Hexamethylenediamine30Mouse embryonic fibroblasts

2. Antimicrobial Activity

Acrylates with nitrogen-containing groups, such as hexamethyleniminyl derivatives, have shown potential antimicrobial properties. They can disrupt bacterial membranes or inhibit essential metabolic pathways.

  • Case Study : A study investigating the antimicrobial effects of similar compounds found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

3. Allergic Reactions and Sensitization

While some acrylate compounds are beneficial in industrial applications, they can also cause allergic reactions upon skin contact. The sensitizing potential is often assessed using in vitro assays or animal models.

  • Research Findings : A study reported that certain acrylates could induce contact dermatitis in sensitized individuals, highlighting the importance of safety assessments for compounds like trimethylolpropane diacrylate derivatives.

Q & A

What are the recommended synthetic routes for Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate, and how can structural integrity be validated?

Level: Basic
Methodological Answer:
Synthesis typically involves sequential acrylation and esterification. First, trimethylolpropane is partially acrylated using acryloyl chloride in the presence of a base (e.g., triethylamine) to yield the diacrylate intermediate. The hexamethyleniminyl propionate group is introduced via nucleophilic substitution or ester coupling, often requiring catalysts like N,N-dicyclohexylcarbodiimide (DCC). Reaction progress is monitored using thin-layer chromatography (TLC) . Structural validation employs:

  • NMR spectroscopy (¹H/¹³C) to confirm acrylate and amine proton environments.
  • FTIR for characteristic peaks (C=O at ~1720 cm⁻¹ for acrylates, N-H stretching at ~3300 cm⁻¹ for hexamethyleniminyl).
  • Mass spectrometry (MS) for molecular ion matching .

How can researchers assess purity and molecular weight distribution of this compound using advanced analytical techniques?

Level: Basic
Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 210–230 nm) resolve impurities. Gradient elution (water/acetonitrile) optimizes separation .
  • Gas Chromatography (GC): For volatile byproducts, use capillary columns (e.g., MDN-5) with helium carrier gas and temperature programming (e.g., 50°C to 320°C at 10°C/min) .
  • Gel Permeation Chromatography (GPC): Determines molecular weight distribution using polystyrene standards and THF as eluent .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risks noted for similar acrylates) .
  • Ventilation: Use fume hoods to minimize inhalation of vapors, especially during synthesis or UV curing.
  • Inhibitors: Add 50–100 ppm MEHQ to prevent premature polymerization during storage .

How can crosslinking efficiency in UV-curable systems be optimized while mitigating side reactions?

Level: Advanced
Methodological Answer:

  • Initiator Selection: Use photoinitiators like Irgacure 184 (1-hydroxycyclohexyl phenyl ketone) at 2–5 wt%. Optimize UV intensity (e.g., 30–50 mW/cm²) and wavelength (250–365 nm) to balance cure speed and side reactions (e.g., oxygen inhibition) .
  • Reactive Diluent Blending: Combine with low-viscosity acrylates (e.g., hexanediol diacrylate) to enhance mobility and reduce gelation heterogeneity .
  • Post-Cure Analysis: Use FTIR to track acrylate C=C conversion (>90% indicates efficiency) and DSC to assess residual exotherm .

How do stoichiometric imbalances and catalyst choices affect synthesis yield and byproduct formation?

Level: Advanced
Methodological Answer:

  • Stoichiometry: A 1:2.2 molar ratio of trimethylolpropane to acryloyl chloride minimizes diacrylate impurities. Excess hexamethyleniminyl propionyl chloride (1.5 eq) ensures complete esterification .
  • Catalysts: p-Toluenesulfonic acid (pTSA) improves esterification kinetics but may require neutralization to prevent side reactions (e.g., Michael addition). Triethylamine (Et₃N) is preferred for acrylation to scavenge HCl .
  • Byproduct Mitigation: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted monomers and oligomers .

What methodologies evaluate the thermal and hydrolytic stability of this compound in polymer matrices?

Level: Advanced
Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat at 10°C/min under nitrogen. Degradation onset >200°C indicates thermal stability suitable for coatings .
  • Hydrolytic Stability Testing: Immerse samples in buffered solutions (pH 4–10) at 60°C for 7 days. Monitor ester bond hydrolysis via FTIR (C=O reduction) and GPC (molecular weight decline) .
  • Accelerated Aging: Expose to 85°C/85% RH; track crosslink density changes using solvent swelling tests .

How do competing reaction pathways (e.g., Michael addition vs. radical polymerization) influence product performance?

Level: Advanced
Methodological Answer:

  • Michael Addition Prevention: Use inhibitors (e.g., hydroquinone) during synthesis to block amine-acrylate reactions. Verify via NMR absence of β-amino ester peaks .
  • Radical Kinetics: Employ photo-DSC to measure polymerization rates. Higher UV intensity reduces radical recombination, favoring crosslinking over chain transfer .
  • Contradiction Analysis: If crosslinking efficiency drops despite high initiator loading, assess oxygen inhibition via nitrogen purging or acrylate-thiol "click" alternatives .

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